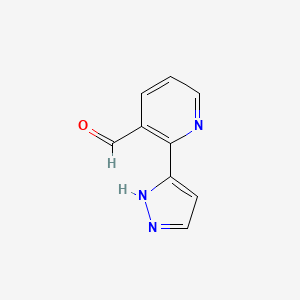

2-(1H-pyrazol-5-yl)nicotinaldehyde

Descripción

2-(1H-Pyrazol-5-yl)nicotinaldehyde is a heterocyclic compound featuring a pyridine ring substituted with an aldehyde group at the 3-position and a pyrazole moiety at the 2-position. Its molecular formula is C₁₀H₇N₃O, with a molecular weight of 185.18 g/mol. The aldehyde group enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation), while the pyrazole ring contributes to hydrogen bonding and π-π stacking interactions. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in the design of kinase inhibitors or hemoglobin modifiers .

Propiedades

Fórmula molecular |

C9H7N3O |

|---|---|

Peso molecular |

173.17 g/mol |

Nombre IUPAC |

2-(1H-pyrazol-5-yl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-6-7-2-1-4-10-9(7)8-3-5-11-12-8/h1-6H,(H,11,12) |

Clave InChI |

PRGXFOVLCYTXLB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)C2=CC=NN2)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(1H-Pyrazol-5-yl)aniline

- Structure : Pyridine replaced by benzene; aldehyde replaced by an amine group.

- Molecular Formula : C₉H₉N₃ | Molecular Weight : 159.19 g/mol .

- Reactivity : The amine group facilitates nucleophilic aromatic substitution, contrasting with the aldehyde’s electrophilic reactivity.

- Applications : Primarily a precursor for azo dyes or metal-organic frameworks (MOFs). Lacks the aldehyde-driven utility in cross-coupling reactions.

Voxelotor (2-hydroxy-6-[[2-[1-(propan-2-yl)-1H-pyrazol-5-yl]pyridin-3-yl]methoxy]benzaldehyde)

- Structure : Shares the pyrazole-pyridine backbone but includes a benzaldehyde core with a hydroxyl and methoxy linker.

- Molecular Weight : ~420 g/mol (estimated) | Therapeutic Use : Approved for sickle cell disease; aldehyde group binds hemoglobin to inhibit polymerization .

- Key Differences : The isopropyl group on Voxelotor’s pyrazole enhances metabolic stability, while the methoxy linker improves solubility. These modifications highlight the importance of substituents in pharmacokinetics.

Nicotinaldehyde Derivatives (e.g., 3-pyridinecarboxaldehyde)

- Structure : Lacks the pyrazole substituent.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Reactivity Profile | Primary Applications |

|---|---|---|---|---|

| 2-(1H-Pyrazol-5-yl)nicotinaldehyde | C₁₀H₇N₃O | Aldehyde, pyrazole, pyridine | Electrophilic, condensation | Pharmaceutical intermediates |

| 2-(1H-Pyrazol-5-yl)aniline | C₉H₉N₃ | Amine, pyrazole, benzene | Nucleophilic substitution | Dyes, MOFs |

| Voxelotor | ~C₂₂H₂₃N₃O₃ | Aldehyde, hydroxyl, methoxy | Hemoglobin binding | Sickle cell disease therapy |

| 3-Pyridinecarboxaldehyde | C₆H₅NO | Aldehyde, pyridine | Electrophilic addition | Organic synthesis |

Research Findings and Computational Insights

- Hydrogen Bonding : The pyrazole ring’s N-H group forms strong hydrogen bonds (bond order: 0.35) in crystal structures, enhancing molecular recognition in drug-target interactions.

- Thermodynamic Stability : Voxelotor’s bulky substituents increase steric hindrance, reducing reactivity but improving plasma half-life (~40 hours vs. <1 hour for simpler aldehydes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.